N,O-Desethylene Linezolid
Overview
Description
“N,O-Desethylene Linezolid” is a potential drug metabolite of Linezolid, which is used as an antibiotic . It is also known as “Desmorpholine N-hydroxyethyl Linezolid” and has the chemical formula C14H18FN3O4 .
Synthesis Analysis
The synthesis of Linezolid, the parent drug of “N,O-Desethylene Linezolid”, involves a seven-step continuous flow sequence from simple starting blocks . This process is the highest total number of distinct reaction steps ever performed in continuous flow without conducting solvent exchanges or intermediate purification .
Molecular Structure Analysis
“N,O-Desethylene Linezolid” contains a total of 41 bonds, including 23 non-H bonds, 8 multiple bonds, 6 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 secondary amide (aliphatic), 1 (thio-) carbamate (aromatic), 1 secondary amine (aromatic), 1 hydroxyl group, and 1 primary alcohol .
Chemical Reactions Analysis
The synthesis of Linezolid, the parent drug of “N,O-Desethylene Linezolid”, involves seven chemical transformations . This product is developed by SynThink’s R&D team using various organic synthesis and analytical techniques .
Physical And Chemical Properties Analysis
“N,O-Desethylene Linezolid” has a molecular weight of 311.31 g/mol . It has a Hydrogen Bond Donor Count of 3, a Hydrogen Bond Acceptor Count of 6, and a Rotatable Bond Count of 6 .
Scientific Research Applications
Linezolid Binding and Resistance Mechanisms
- Resistance Mechanisms : Linezolid, an oxazolidinone antibiotic, inhibits protein synthesis in bacteria by binding to the ribosome. Resistance mechanisms involve alterations at the linezolid binding site on the ribosome, including mutations in 23S rRNA and ribosomal proteins L3 and L4, affecting drug binding and efficacy (Long & Vester, 2011).
Linezolid in Treating Various Infections
- Effectiveness Against Mycobacteria : Linezolid shows promise in treating infections caused by rapidly growing mycobacteria, with varying degrees of susceptibility observed across different species (Wallace et al., 2001).
- Treatment of Extensively Drug-Resistant Tuberculosis (XDR-TB) : Clinical studies have shown the efficacy of linezolid in treating chronic XDR-TB, although careful monitoring for adverse events is necessary (Lee et al., 2012).
- Activity Against Nocardia : Linezolid demonstrates in vitro activity against Nocardia brasiliensis, suggesting its potential as an alternative treatment for actinomycetoma (Vera-Cabrera et al., 2001).
Linezolid and Mitochondrial Function
- Impact on Mitochondrial Protein Synthesis : There is evidence suggesting linezolid might inhibit mitochondrial protein synthesis, which could have clinical consequences, including lactic acidosis and other side effects (De Vriese et al., 2006).
Safety And Hazards
When handling “N,O-Desethylene Linezolid”, it is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye. Use of personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas are recommended .
properties
IUPAC Name |
N-[[(5S)-3-[3-fluoro-4-(2-hydroxyethylamino)phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FN3O4/c1-9(20)17-7-11-8-18(14(21)22-11)10-2-3-13(12(15)6-10)16-4-5-19/h2-3,6,11,16,19H,4-5,7-8H2,1H3,(H,17,20)/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPAKSIHCULOSLI-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)NCCO)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC[C@H]1CN(C(=O)O1)C2=CC(=C(C=C2)NCCO)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80572730 | |
Record name | N-{[(5S)-3-{3-Fluoro-4-[(2-hydroxyethyl)amino]phenyl}-2-oxo-1,3-oxazolidin-5-yl]methyl}acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80572730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,O-Desethylene Linezolid | |
CAS RN |
1219708-30-1 | |
Record name | N-{[(5S)-3-{3-Fluoro-4-[(2-hydroxyethyl)amino]phenyl}-2-oxo-1,3-oxazolidin-5-yl]methyl}acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80572730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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